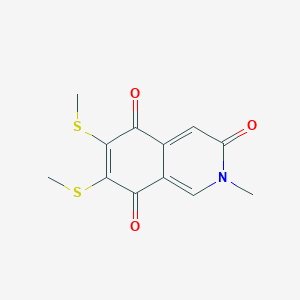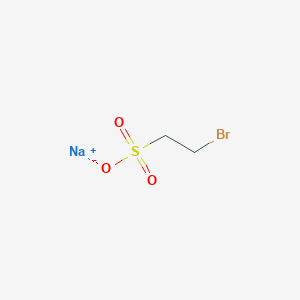
2-Nitro-4-thiocyanatoaniline
Descripción general
Descripción
2-Nitro-4-thiocyanatoaniline is a chemical compound with the molecular formula C7H5N3O2S . It has a molecular weight of 195.2 .
Molecular Structure Analysis
The molecular structure of 2-Nitro-4-thiocyanatoaniline consists of a nitro group (NO2), a thiocyanate group (SCN), and an amine group (NH2) attached to a benzene ring . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 378.9±32.0 °C at 760 mmHg, and a molar volume of 129.7±5.0 cm3 .Chemical Reactions Analysis
One known reaction involving 2-Nitro-4-thiocyanatoaniline is its reaction with 4-Nitrochlorobenzene, which results in the formation of 4-amino-3,4’-dinitrodiphenyl sulfide .Physical And Chemical Properties Analysis
2-Nitro-4-thiocyanatoaniline is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 378.9±32.0 °C at 760 mmHg, and a molar volume of 129.7±5.0 cm3 .Aplicaciones Científicas De Investigación
Organic Building Blocks
“2-Nitro-4-thiocyanatoaniline” is used as an organic building block in chemical synthesis . It is a compound with the linear formula:
O2NC6H3(SCN)NH2O_2NC_6H_3(SCN)NH_2O2NC6H3(SCN)NH2
. This compound is used in various chemical reactions to create more complex molecules, contributing to the development of new materials and pharmaceuticals .Preparation of 4-amino-3,4’-dinitrodiphenyl Sulfide
A method for preparing 4-amino-3,4’-dinitrodiphenyl sulfide has been developed, based on the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene . This reaction takes place in an aqueous-alkaline medium in the presence of a phase-transfer catalyst . The resulting compound, 4-amino-3,4’-dinitrodiphenyl sulfide, has potential applications in various fields of chemistry .
Phase-Transfer Catalysis
The compound is used in phase-transfer catalysis, a special form of heterogeneous catalysis . Phase-transfer catalysis refers to the acceleration of the reaction upon the introduction of a phase-transfer catalyst . In the case of 2-nitro-4-thiocyanatoaniline, it reacts with 4-nitrochlorobenzene in the presence of a phase-transfer catalyst .
Material Science
In the field of material science, 2-Nitro-4-thiocyanatoaniline is used as a precursor for the synthesis of new materials . Its unique chemical structure allows it to be used in the creation of polymers, ceramics, and other materials .
Chromatography
2-Nitro-4-thiocyanatoaniline can also be used in chromatography, a laboratory technique for the separation of mixtures . Its chemical properties make it suitable for use as a stationary phase in some types of chromatographic separations .
Analytical Chemistry
In analytical chemistry, 2-Nitro-4-thiocyanatoaniline can be used as a reagent for the detection and quantification of certain substances . Its ability to react with specific compounds can be used to develop colorimetric or spectrophotometric methods of analysis .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that the compound has been used in the synthesis of various derivatives , suggesting that it may interact with multiple targets depending on the specific derivative and its application.
Mode of Action
It has been used in the synthesis of 2-amino-5 (6)- (4-aminophenyl) benzimidazole derivatives, indicating that it may interact with its targets through the formation of these derivatives .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption, which could potentially impact its bioavailability .
Result of Action
It’s known that the compound is used in the synthesis of various derivatives , suggesting that its effects may vary depending on the specific derivative and its application.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Nitro-4-thiocyanatoaniline. It’s important to note that safety precautions should be taken when handling this compound, as it is classified as a skin irritant and may cause respiratory irritation .
Propiedades
IUPAC Name |
(4-amino-3-nitrophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHIBBGKKRYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037038 | |
| Record name | 2-Nitro-4-thiocyanoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-thiocyanatoaniline | |
CAS RN |
54029-45-7 | |
| Record name | 4-Amino-3-nitrophenyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-4-thiocyanatoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-4-thiocyanoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-nitrophenyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRO-4-THIOCYANATOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5R584ZAAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Nitro-4-thiocyanatoaniline in the presented research?
A1: 2-Nitro-4-thiocyanatoaniline serves as a key starting material in the synthesis of albendazole [, ]. This compound undergoes a series of reactions, including salification, alkylation, reduction, and ring closure, to ultimately form the desired benzimidazole structure found in albendazole.
Q2: How does the reaction of 2-Nitro-4-thiocyanatoaniline with 4-Nitrochlorobenzene contribute to understanding its reactivity?
A2: While the provided abstract for the study on the reaction of 2-Nitro-4-thiocyanatoaniline with 4-Nitrochlorobenzene does not offer specific details [], it suggests an exploration of the compound's reactivity towards nucleophilic aromatic substitution. This reaction likely helps elucidate the reactivity of the thiocyanato group and its potential for displacement by other nucleophiles, a crucial aspect in understanding its synthetic utility.
Q3: What are the environmental advantages of using 2-Nitro-4-thiocyanatoaniline in the synthesis of albendazole compared to previous methods?
A3: The research highlights that utilizing 2-Nitro-4-thiocyanatoaniline in the albendazole synthesis offers significant environmental benefits []. Specifically, replacing sodium sulfide reduction with hydrazine hydrate during the synthesis reduces sulfur-containing wastewater, which is typically challenging to treat. Furthermore, employing a methanol solution of methyl O-methyl isourea formate as a ring-closing agent minimizes overall wastewater production compared to methods using cyanamide and aqueous methyl formate. These modifications highlight a shift towards greener and more sustainable chemical processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














